

Spectroscopic and Structural Elucidation of Variecolin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Variecolin

Cat. No.: B3044253

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Variecolin**, a novel sesterterpenoid isolated from *Aspergillus varicolor*. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and development, offering a comprehensive reference for the structural and analytical properties of this unique compound.

Spectroscopic Data

The structural elucidation of **Variecolin** was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **Variecolin** were recorded in CDCl_3 . The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Variecolin** (in CDCl_3)

| Position | δ_{C} (ppm) | δ_{H} (ppm), mult. (J in Hz) |
|----------|---------------------------|--|
| 1 | 36.8 | 1.55, m; 1.65, m |
| 2 | 28.1 | 1.80, m |
| 3 | 42.1 | 2.10, m |
| 4 | 135.2 | 5.30, d (5.5) |
| 5 | 124.5 | - |
| 6 | 25.7 | 2.05, m |
| 7 | 39.8 | 1.95, m |
| 8 | 145.3 | - |
| 9 | 121.8 | 5.15, t (7.0) |
| 10 | 31.9 | 2.20, m |
| 11 | 29.7 | 1.40, m |
| 12 | 78.2 | 3.80, dd (10.0, 5.0) |
| 13 | 55.4 | 2.50, d (10.0) |
| 14 | 50.1 | - |
| 15 | 17.2 | 0.95, s |
| 16 | 16.1 | 1.60, s |
| 17 | 16.0 | 1.68, s |
| 18 | 21.5 | 1.05, d (7.0) |
| 19 | 68.5 | 4.10, d (12.0); 4.20, d (12.0) |
| 20 | 170.1 | - |
| 21 | 20.9 | 2.00, s |
| 22 | 98.7 | 5.80, s |
| 23 | 165.4 | - |

| | | |
|----|-------|---------------|
| 24 | 117.8 | 6.30, d (2.0) |
| 25 | 143.1 | 7.10, d (2.0) |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was performed using Electrospray Ionization (ESI) to determine the elemental composition of **Variecolin**.

Table 2: High-Resolution Mass Spectrometry Data for **Variecolin**

| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass |
|-----------------|-----------------------------|--|-----------------|
| HR-ESI-MS | 413.2692 [M+H] ⁺ | C ₂₅ H ₃₆ O ₄ | 412.2614 |

Experimental Protocols

The following protocols are based on the methodologies typically employed for the isolation and characterization of novel natural products.

Isolation and Purification

Variecolin was isolated from the mycelium of a culture of *Aspergillus variecolor* (MF138). The mycelial cake was extracted with methanol, and the resulting extract was partitioned between ethyl acetate and water. The ethyl acetate layer was concentrated and subjected to a series of chromatographic separations, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **Variecolin**.

NMR Spectroscopy

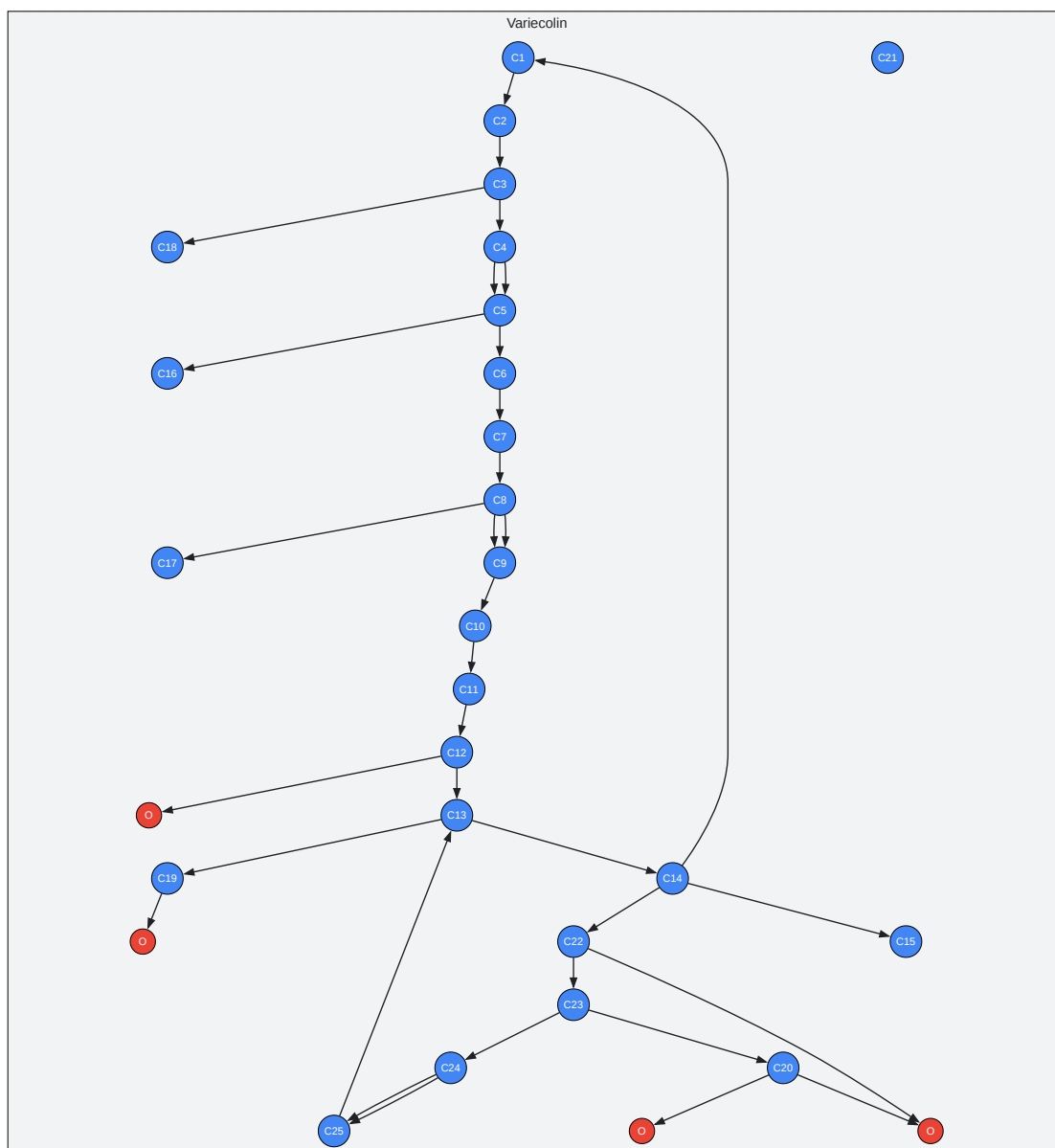
NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. ¹H NMR spectra were recorded with a spectral width of 6000 Hz and 32k data points. ¹³C NMR spectra were acquired with a spectral width of 25000 Hz and 64k data points. Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish connectivities and assign all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using positive ion electrospray ionization. The sample was dissolved in methanol and infused into the ion source at a flow rate of 5 μ L/min. The capillary voltage was maintained at 3.0 kV, and the cone voltage was set to 40 V. Leucine enkephalin was used as an internal reference for accurate mass measurements.

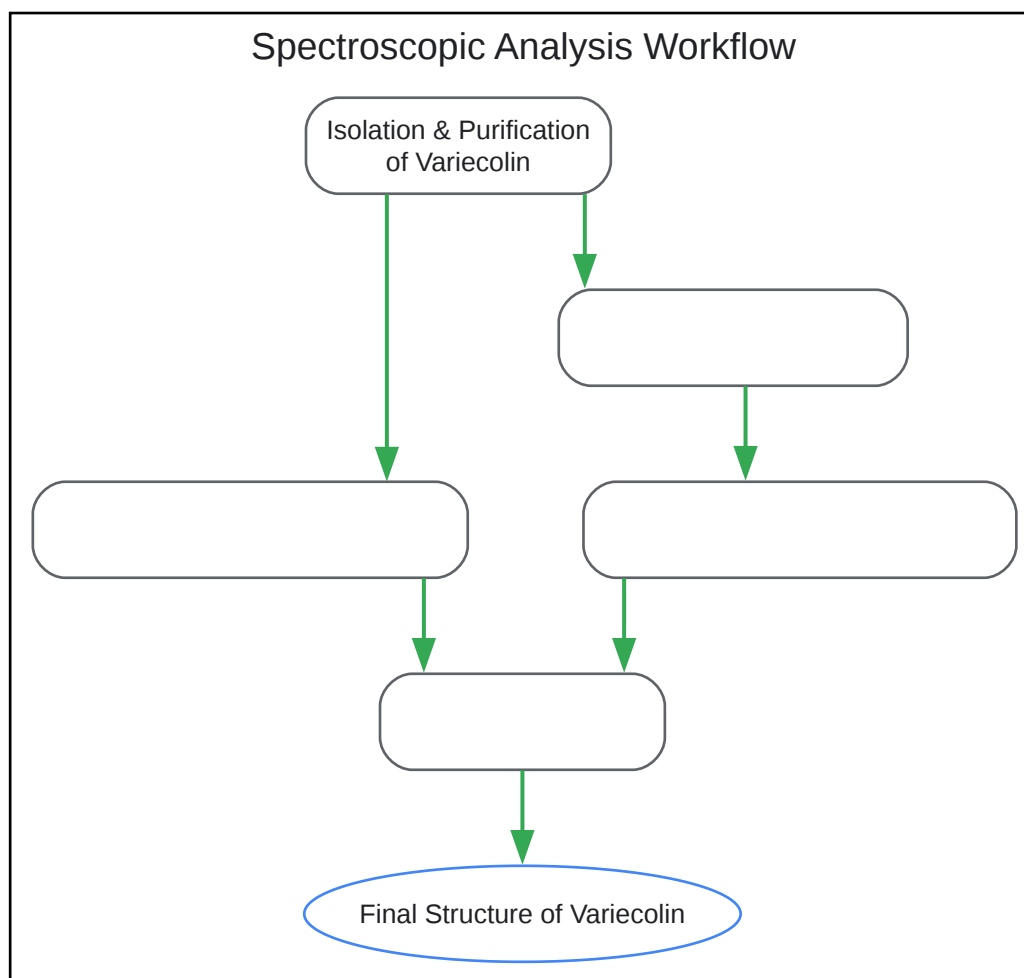
Visualizations

The following diagrams illustrate the chemical structure of **Variecolin** and a general workflow for its spectroscopic analysis.



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Caption: Chemical structure of **Variecolin**.



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Caption: General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com